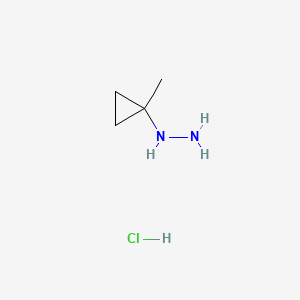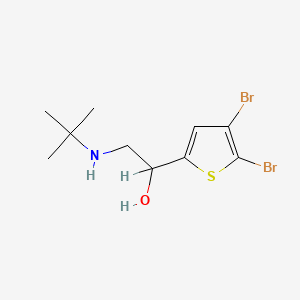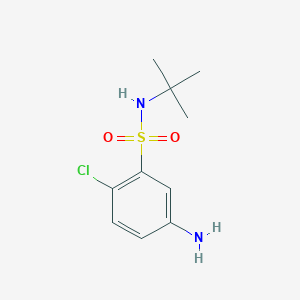![molecular formula C12H12F3N3 B13939482 Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- CAS No. 827322-76-9](/img/structure/B13939482.png)
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. This reaction forms a ring structure, which is then chlorinated and decarboxylated to yield the final product . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a serotonergic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, affecting the release of serotonin in the brain . This interaction with serotonin receptors and transporters modulates various physiological and neurological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: Another piperazine derivative with similar serotonergic activity.
1-(3-Trifluoromethylphenyl)piperazine: Shares structural similarities but differs in the position of the trifluoromethyl group.
Uniqueness
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyano and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
827322-76-9 |
|---|---|
Molekularformel |
C12H12F3N3 |
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-2-1-3-11(8-10)18-6-4-17(9-16)5-7-18/h1-3,8H,4-7H2 |
InChI-Schlüssel |
SXNPIUXGWMQPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C#N)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)





![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)





